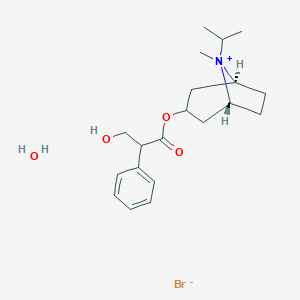
2-Propylglutaric acid
説明
2-Propylglutaric acid (2PGA) is a carboxylic acid commonly utilized in scientific research due to its versatile applications . It serves as a vital compound in the metabolism of specific organisms and has garnered interest for its potential in biomedical research . It is a metabolite of valproic acid .
Synthesis Analysis
2-Propylglutaric acid is a naturally occurring, non-toxic acid that can be easily synthesized . It has been utilized in numerous laboratory experiments, with ongoing exploration of its potential in biomedical research .
Molecular Structure Analysis
The molecular formula of 2-Propylglutaric acid is C8H14O4 . The molecular weight is 174.19 .
Chemical Reactions Analysis
2-Propylglutaric acid plays a crucial role in the metabolism of specific organisms. It participates in the synthesis of fatty acids and other compounds, as well as the breakdown of proteins and carbohydrates . Additionally, 2-Propylglutaric acid contributes to the production of ATP, the energy currency of cells .
Physical And Chemical Properties Analysis
The density of 2-Propylglutaric acid is 1.2±0.1 g/cm3 . The boiling point is 321.0±15.0 °C at 760 mmHg . The vapour pressure is 0.0±1.5 mmHg at 25°C . The molar refractivity is 42.2±0.3 cm3 .
科学的研究の応用
Biochemistry: Metabolic Pathway Analysis
2-Propylglutaric acid plays a significant role in the study of metabolic pathways. It is a metabolite of Valproic Acid and is involved in the synthesis and breakdown of fatty acids, proteins, and carbohydrates. Researchers utilize it to understand the biochemical processes of energy production, particularly in the synthesis of ATP, the energy currency of cells .
Physiology: Organism Metabolism Studies
In physiology, 2-Propylglutaric acid is used to investigate the metabolism of different organisms, including humans. It helps in understanding how organisms convert food into energy and how various physiological processes are fueled. This compound is particularly useful in studying the synthesis of hormones like cortisol, which plays a vital role in stress response .
Pharmacology: Drug Interaction and Effects
Pharmacologically, 2-Propylglutaric acid is employed to explore the effects of drugs on the body. It aids in examining how drugs interact with biological systems and the resulting physiological effects. This is crucial for drug development and understanding the metabolic fate of pharmaceutical compounds .
Environmental Science: Pollutant Impact Analysis
Researchers use 2-Propylglutaric acid to study the impact of environmental pollutants on biological systems. It serves as a biomarker to assess the physiological changes and potential damage caused by exposure to various environmental contaminants .
Nutritional Science: Dietary Metabolism Research
In nutritional science, 2-Propylglutaric acid is utilized to understand how different diets affect metabolism. It can indicate how nutrients are processed and the efficiency of nutrient utilization in producing energy, which is essential for dietary recommendations and managing metabolic disorders .
Biomedical Research: Disease Mechanism Elucidation
Biomedical researchers use 2-Propylglutaric acid to elucidate the mechanisms of diseases at the molecular level. By studying its role in metabolism, scientists can uncover the biochemical basis of diseases and develop targeted therapies .
Toxicology: Substance Toxicity Profiling
In toxicology, 2-Propylglutaric acid helps in profiling the toxicity of substances. Its presence and levels in biological systems can indicate the toxic effects of various compounds and assist in establishing safety profiles for chemicals .
Genetics: Gene Expression Studies
Geneticists employ 2-Propylglutaric acid to study gene expression related to metabolism. It is used to understand how genes regulate metabolic processes and how alterations in these genes can lead to metabolic diseases .
作用機序
Target of Action
2-Propylglutaric acid, also known as 2-Propylpentanedioic acid, is a metabolite of valproic acid . Valproic acid has found clinical use as an anticonvulsant and mood-stabilizing drug, primarily in the treatment of epilepsy, bipolar disorder, and, less commonly, major depression . The primary targets of 2-Propylglutaric acid are likely to be similar to those of valproic acid, given that it is a metabolite of the latter.
Mode of Action
As a metabolite of valproic acid, it may share some of the parent compound’s mechanisms, which include increasing gamma-aminobutyric acid (GABA) levels in the brain, inhibiting NMDA receptors, and affecting sodium channels . .
Biochemical Pathways
Given its relationship with valproic acid, it may be involved in pathways related to GABAergic neurotransmission, glutamate signaling, and sodium channel activity
Pharmacokinetics
As a metabolite of valproic acid, it is likely produced in the body during the metabolism of valproic acid . .
Result of Action
As a metabolite of valproic acid, it may share some of the parent compound’s effects, which include anticonvulsant and mood-stabilizing effects . .
将来の方向性
2-Propylglutaric acid has been extensively employed in diverse fields such as biochemistry, physiology, and pharmacology . Its applications include investigating the metabolism of various organisms, including humans, and exploring the effects of drugs on the body . Therefore, it is expected that the research on 2-Propylglutaric acid will continue to expand in the future .
特性
IUPAC Name |
2-propylpentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-6(8(11)12)4-5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNXFIJXYVEYLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954462 | |
| Record name | 2-Propylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propylglutaric acid | |
CAS RN |
32806-62-5 | |
| Record name | 2-Propylpentanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32806-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentanedioic acid, 2-propyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032806625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propylpentanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Propylglutaric acid compare to other metabolites of sodium valproate in terms of its effect on glucose production in the liver?
A1: Research indicates that 2-Propylglutaric acid has a weaker inhibitory effect on gluconeogenesis (glucose production in the liver) from lactate compared to sodium valproate and some of its other metabolites, such as 4-en-VP and 5-OH-VP []. This suggests that while 2-Propylglutaric acid might contribute to the overall inhibitory effect of sodium valproate on gluconeogenesis, its role is less pronounced compared to other metabolites.
Q2: What is the significance of the different metabolic pathways of sodium valproate in newborns?
A2: Studies in sheep models reveal that newborn lambs exhibit reduced clearance of sodium valproate compared to adult sheep. This is attributed to impaired renal excretion and glucuronidation capacity in newborns []. Consequently, a larger proportion of the administered sodium valproate is metabolized through beta-oxidation and hydroxylation pathways, leading to higher plasma concentrations of certain metabolites, such as (E)-2-ene VPA and 3-keto VPA, in newborns. This highlights the importance of considering age-dependent differences in sodium valproate metabolism.
Q3: Can you elaborate on the analytical techniques used to study sodium valproate and its metabolites, including 2-Propylglutaric acid?
A3: Advanced analytical methods like High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) are employed for the detection and quantification of sodium valproate and its metabolites, including 2-Propylglutaric acid, in biological samples like blood plasma []. This technique offers high sensitivity and specificity, enabling researchers to simultaneously measure multiple analytes in a single run. The use of such sophisticated analytical tools facilitates comprehensive investigations into the pharmacokinetics and metabolism of sodium valproate and its metabolites.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



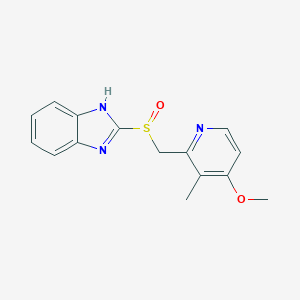
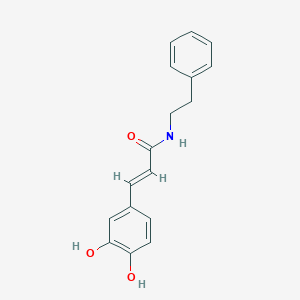

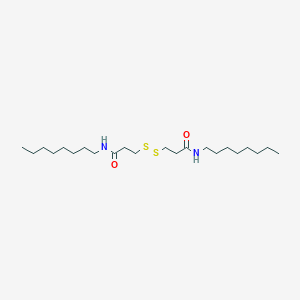


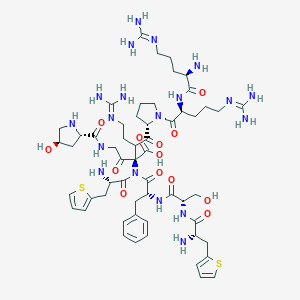

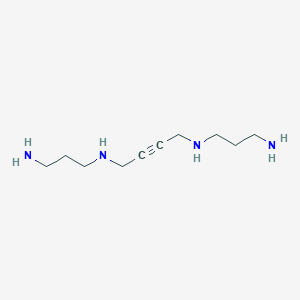

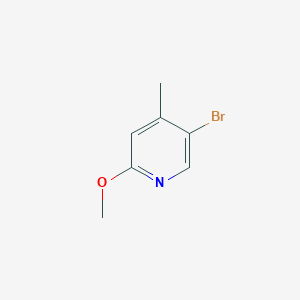
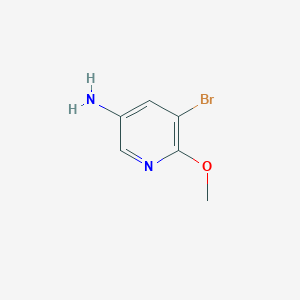
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/structure/B21952.png)
